Product packaging for Dimethyladipate(Cat. No.:CAS No. 627-93-0)

Dimethyladipate

Cat. No.: B125988
CAS No.: 627-93-0
M. Wt: 174.19 g/mol
InChI Key: UDSFAEKRVUSQDD-UHFFFAOYSA-N
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Description

Significance as a Chemical Intermediate in Advanced Synthesis

In the realm of advanced synthesis, dimethyl adipate (B1204190) is a key intermediate for producing a range of valuable chemicals. fiveable.me A significant application is its role in the synthesis of nylon precursors, such as hexamethylenediamine. fiveable.me The esterification of adipic acid with methanol (B129727) to yield dimethyl adipate is a critical step in this process. fiveable.me Subsequently, dimethyl adipate can be converted through various chemical reactions to produce the necessary monomers for nylon polymerization. fiveable.me

One of the notable reactions involving dimethyl adipate is the Dieckmann cyclization, an intramolecular Claisen condensation. This reaction leads to the formation of a five-membered ring, specifically a cyclopentanone (B42830) derivative, which is a valuable building block for synthesizing various cyclic and heterocyclic compounds, including those with pharmaceutical relevance. fiveable.me

Furthermore, dimethyl adipate is a precursor for the synthesis of 1,6-hexanediol (B165255) (HDO), an important industrial chemical. The hydrogenation of dimethyl adipate to produce HDO is a subject of ongoing research, with studies focusing on the development of efficient catalysts, such as those based on copper-zinc nanoparticles, to achieve high yields and selectivity. globalauthorid.comdntb.gov.uagoogle.comresearchgate.netresearchgate.net Research has also explored the nitrilation of dimethyl adipate to produce adiponitrile (B1665535) (ADN), another crucial intermediate for the production of nylon 6,6. rsc.orgrsc.orgacs.org

Role in Polymer and Materials Science Research

The utility of dimethyl adipate extends significantly into polymer and materials science. It serves as a monomer or a precursor to monomers in the synthesis of various polymers, including polyesters and polyamides. made-in-china.comsilverfernchemical.com For instance, it can be used in enzymatic polymerization processes to create polyesteramides with tailored properties, ranging from hard solids to sticky materials. techscience.cn

In one study, dimethyl adipate was used with octanediol and a diamine-functionalized polydimethylsiloxane (B3030410) to synthesize block copolymers. techscience.cn It has also been utilized in the synthesis of novel copolyamides, such as those derived from the comonomer of bis(2-aminoethyl) adipamide (B165785) and adipic acid, which can be used as hot melt adhesives. researchgate.net The synthesis of poly(glycerol adipate) (PGA), a biodegradable and biocompatible polymer with potential applications in tissue engineering, can also involve dimethyl adipate as a starting material. frontiersin.org

Beyond its role as a building block, dimethyl adipate has been investigated for its potential in thermal energy storage applications. When encapsulated within a polymer shell, its thermal properties are enhanced, making it suitable for cool thermal energy storage. sigmaaldrich.com

Emerging Applications in Sustainable Technologies and Green Chemistry

In the context of growing environmental concerns, dimethyl adipate is recognized for its favorable characteristics as a "green" chemical. It is readily biodegradable, possesses low toxicity, and is not classified as a volatile organic compound (VOC) due to its low vapor pressure. made-in-china.comseqens.comsaiper.com These properties make it an attractive and environmentally friendly alternative to more hazardous industrial solvents. silverfernchemical.com

Research has focused on developing sustainable production routes for dimethyl adipate itself. One promising method involves the oxidative cleavage of catechol, a biomass-derived compound, using a non-heme iron(III) catalyst. sigmaaldrich.comrsc.org This process represents a greener pathway to this important bulk chemical from renewable feedstocks. rsc.org Another approach explores the synthesis of dimethyl adipate from cyclopentanone and dimethyl carbonate, which can also be derived from biomass, using solid basic catalysts. mdpi.com

The use of dimethyl adipate as a green solvent is an area of active interest. yuanlichem.com.cn Its low odor and high flash point further contribute to its suitability in various applications, including in cleaning products and agrochemical formulations. silverfernchemical.comseqens.comsaiper.com

Overview of Environmental and Toxicological Research Imperatives

Understanding the environmental fate and toxicological profile of dimethyl adipate is crucial for its safe and widespread use. Research indicates that dimethyl adipate is readily biodegradable, with studies showing significant degradation over a 28-day period. ssl-images-amazon.com If released into the environment, it is expected to have very high mobility in soil. nih.gov In the atmosphere, it will exist as a vapor and degrade through reaction with hydroxyl radicals. nih.gov

From a toxicological perspective, dimethyl adipate is considered to have low toxicity. made-in-china.comsilverfernchemical.comseqens.com It has been designated as a "green circle" chemical by the EPA, indicating it is of low concern based on experimental and modeled data. nih.gov However, some studies have investigated its potential for developmental effects at high doses in animal models. nih.gov It is noted to be less teratogenic in rats compared to some phthalate (B1215562) esters when administered via intraperitoneal injection. nih.gov While generally considered not harmful by ingestion or a skin irritant, it can cause eye irritation. apolloscientific.co.uk Prolonged exposure may carry risks, highlighting the need for continued research and appropriate handling procedures. noaa.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O4 B125988 Dimethyladipate CAS No. 627-93-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl hexanedioate
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InChI

InChI=1S/C8H14O4/c1-11-7(9)5-3-4-6-8(10)12-2/h3-6H2,1-2H3
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InChI Key

UDSFAEKRVUSQDD-UHFFFAOYSA-N
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Canonical SMILES

COC(=O)CCCCC(=O)OC
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Molecular Formula

C8H14O4
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DSSTOX Substance ID

DTXSID8025096
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Molecular Weight

174.19 g/mol
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Physical Description

Dimethyl adipate is a colorless liquid. (USCG, 1999), Dry Powder; Liquid, Colorless liquid; [CAMEO] Colorless liquid; mp = 7-9 deg C; [MSDSonline], Liquid, Clear colourless liquid; Faint alcoholic aroma, Colorless liquid.
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Boiling Point

228.2 to 230 °F at 14 mmHg (USCG, 1999), 115 °C @ 13 mm Hg, 109.00 to 110.00 °C. @ 14.00 mm Hg, 228.2-230 °F at 14 mmHg
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Flash Point

225 °F (USCG, 1999), 107 °C, 225 °F
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Solubility

Sol in alc, ether, acetic acid, In water, 600 mg/l, temp not specified., Insoluble, Very slightly soluble in water, Soluble (in ethanol)
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Density

1.063 (USCG, 1999) - Denser than water; will sink, 1.0600 @ 20 °C/4 °C, 1.062-1.066 (20°), 1.063
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Color/Form

Liquid

CAS No.

627-93-0
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Melting Point

46.4 °F (USCG, 1999), 10.3 °C, 8 °C, 46.4 °F
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Advanced Synthetic Methodologies and Mechanistic Investigations

Esterification Pathways of Adipic Acid with Methanol (B129727)

The direct esterification of adipic acid with methanol remains a cornerstone of dimethyl adipate (B1204190) production. Research in this area is heavily focused on the development of highly efficient catalytic systems that can maximize yield, reduce reaction times, and simplify product separation.

A variety of catalytic systems have been investigated to enhance the esterification of adipic acid. These range from acidic ion-exchange resins to novel carbon-based solid acids, each offering distinct advantages.

One effective approach involves the use of reactive distillation (RD), which combines reaction and separation into a single unit, providing significant economic benefits for reversible reactions like esterification. scispace.com In such systems, a heterogeneous acid catalyst, like an acidic ion-exchange resin, is typically employed. scispace.comacs.org The process kinetics can be effectively described using a quasi-homogeneous model. scispace.comacs.org For the esterification of adipic acid with methanol, studies have utilized the ion-exchange resin Amberlyst 15. sphinxsai.com Kinetic studies using Amberlyst 15 have shown that increases in temperature, the molar ratio of methanol to adipic acid, and catalyst loading all contribute to a higher conversion of adipic acid. sphinxsai.com However, it was observed that a molar ratio exceeding 15:1 (methanol to acid) does not significantly improve the conversion rate. sphinxsai.com The activation energy for this specific reaction was determined to be 14.471 kJ/mol. sphinxsai.com

In the pursuit of greener catalysts, researchers have developed lignin-based solid acid catalysts. researchgate.net One such catalyst was prepared through a one-step carbonization and sulfonation of sodium lignosulfonate (SCSLS). This biocatalyst exhibited a high sulfonic acid group density and proved to be highly efficient for dimethyl adipate synthesis. researchgate.net Optimal reaction conditions were identified, achieving a 99% yield of dimethyl adipate in the first cycle, with the catalyst maintaining high activity (85%) even after five cycles. researchgate.net This demonstrates the potential of using renewable materials like lignin (B12514952) to create effective and recyclable catalysts. researchgate.net

Table 1: Comparison of Catalytic Systems for Dimethyl Adipate Synthesis

Catalyst Precursors Optimal Temperature Methanol:Adipic Acid Molar Ratio Key Findings Source(s)
Amberlyst 15 Adipic Acid, Methanol 323 K (50°C) 15:1 Activation energy of 14.471 kJ/mol; conversion increases with temperature and catalyst loading. sphinxsai.com
Lignin-based Solid Acid (SCSLS) Adipic Acid, Methanol 346 K (72.85°C) 8:1 Achieved 99% yield; catalyst is recyclable and derived from a renewable source. researchgate.net
Acidic Ion-Exchange Resin Adipic Acid, Methanol Not specified Not specified Suitable for reactive distillation processes; kinetics described by a quasi-homogeneous model. scispace.comacs.org

The use of enzymes, particularly lipases, as biocatalysts for esterification offers a green alternative to chemical catalysts, operating under milder conditions and often with high selectivity. google.com The most commonly studied enzyme for this purpose is the immobilized lipase (B570770) B from Candida antarctica (CALB), commercially known as Novozym 435. upm.edu.myresearchgate.netnih.gov

Optimizing reaction conditions is crucial for the industrial feasibility of enzymatic processes. Response Surface Methodology (RSM) is a statistical tool frequently used to model and optimize the synthesis of adipate esters. upm.edu.mynih.gov Studies focusing on the esterification of adipic acid and methanol catalyzed by immobilized Candida antarctica lipase B have identified several key parameters influencing the reaction yield. upm.edu.myresearchgate.net

A statistical model predicted a maximum conversion yield of 97.6% under the following optimal conditions:

Temperature: 58.5°C upm.edu.myresearchgate.net

Enzyme Concentration: 54.0 mg upm.edu.myresearchgate.net

Reaction Time: 358.0 minutes upm.edu.myresearchgate.net

Methanol to Adipic Acid Molar Ratio: 12:1 upm.edu.myresearchgate.net

The high correlation (R² = 0.9769) between the predicted and experimental values validates the model's accuracy. upm.edu.my Further research has explored the use of different immobilized forms of CALB. For instance, CALB immobilized on polypropylene (B1209903) beads was shown to produce higher molecular weight polyesters from dimethyl adipate and 1,4-butanediol (B3395766) compared to the commercial Novozym 435 preparation. csic.es

Table 2: Optimized Conditions for Enzymatic Synthesis of Dimethyl Adipate

Parameter Optimal Value Source(s)
Biocatalyst Immobilized Candida antarctica lipase B upm.edu.myresearchgate.net
Temperature 58.5°C upm.edu.myresearchgate.net
Enzyme Amount 54.0 mg upm.edu.myresearchgate.net
Reaction Time 358.0 min upm.edu.myresearchgate.net
Substrate Molar Ratio (Methanol:Adipic Acid) 12:1 upm.edu.myresearchgate.net
Predicted Maximum Yield 97.6% upm.edu.myresearchgate.net

Understanding the reaction kinetics is essential for reactor design and process scale-up. Kinetic investigations of the lipase-catalyzed synthesis of dimethyl adipate from adipic acid and methanol have revealed that the reaction follows a Ping-Pong Bi-Bi mechanism with competitive inhibition by methanol. upm.edu.mynih.gov

In this model, the lipase first reacts with the adipic acid to form an acyl-enzyme intermediate, releasing the first product (water). This intermediate then reacts with methanol to form dimethyl adipate and regenerate the free enzyme. Methanol, when present in high concentrations, can act as a competitive inhibitor, which is a critical consideration for process optimization. upm.edu.mynih.gov Kinetic parameters derived from this model have been successfully used to simulate the experimental results, showing a good fit between the simulated and observed initial reaction rates. upm.edu.mynih.gov

Enzymatic Catalysis in Dimethyl Adipate Production

Novel and Sustainable Synthetic Routes to Dimethyl Adipate

Beyond the traditional esterification of adipic acid, significant research efforts are directed towards producing dimethyl adipate from renewable, biomass-derived precursors. These routes align with the principles of green chemistry by reducing reliance on fossil fuels.

Several innovative pathways have been developed to convert platform molecules derived from biomass into dimethyl adipate.

One prominent route involves the use of cyclopentanone (B42830) , which can be synthesized from biomass-derived furfural. mdpi.comacs.org In this process, dimethyl adipate is synthesized from cyclopentanone and dimethyl carbonate (DMC) using solid basic catalysts such as magnesium oxide (MgO). mdpi.comresearchgate.netsciengine.com The reaction proceeds through an intermediate, carbomethoxycyclopentanone (CMCP), which is then converted to dimethyl adipate. researchgate.netsciengine.com A key challenge in this route is suppressing the competing self-aldol condensation of cyclopentanone, which can be mitigated by using dilute concentrations and short reaction times. mdpi.com

Another sustainable approach begins with catechol , which can be derived from lignin. A non-heme iron(III) catalyst has been used for the oxidative cleavage of catechol to produce muconic acids. rsc.org The resulting muconic acid products can then be hydrogenated and transesterified using commercial catalysts to yield dimethyl adipate, which was isolated in a 62% yield from the initial catechol. rsc.org Similarly, muconic acid can be synthesized from the oxidation of galactose , a sugar obtainable from marine biomass. google.com The muconic acid is converted to dibutyl muconate and subsequently hydrogenated to produce dibutyl adipate, demonstrating a pathway from biosugars to adipate esters. google.com

Furthermore, gamma-valerolactone (GVL) , a well-known biomass-derived platform molecule, can be converted into adipate esters. rsc.org This route involves the catalytic distillation of GVL to form methyl pentenoates, followed by metathesis and hydrogenation. This pathway is notable for avoiding the use of toxic carbon monoxide, which is required in other GVL-based routes. rsc.org

Table 3: Summary of Novel and Sustainable Routes to Dimethyl Adipate

Biomass-Derived Precursor Key Intermediates Catalytic System Key Findings Source(s)
Cyclopentanone Carbomethoxycyclopentanone (CMCP) Solid bases (e.g., MgO) A greener route using dimethyl carbonate; side reactions are a challenge. mdpi.comresearchgate.netsciengine.com
Catechol Muconic acids Non-heme Iron(III) catalyst, followed by hydrogenation/transesterification catalysts Demonstrates a complete route from a lignin-derived molecule to dimethyl adipate with 62% isolated yield. rsc.org
Galactose Muconic acid Oxidation, then Rhenium catalyst and hydrogenation Pathway from marine biomass-derived sugars to adipate esters. google.com
D-glucaric acid derivatives Butyl ester of D-glucaric acid ReOₓ/ZrO₂, Pd/C Stepwise process achieving 82% aggregate yield of dibutyl adipate. tandfonline.com
Gamma-valerolactone (GVL) Methyl pentenoates Catalytic distillation, then Grubbs catalyst for metathesis Efficient, carbon monoxide-free synthesis of dicarboxylic esters. rsc.org

Table of Mentioned Compounds

Compound Name Abbreviation
Dimethyl adipate DMA, DAP
Adipic acid AA
Methanol MeOH
Cyclopentanone CPO
Dimethyl carbonate DMC
Sodium lignosulfonate -
Carbomethoxycyclopentanone CMCP
1,4-butanediol BDO
Catechol -
Muconic acid -
Galactose -
Dibutyl muconate -
Dibutyl adipate DBA
D-glucaric acid GA
D-glucaric acid-1,4-lactone -
Gamma-valerolactone GVL
Methyl pentenoate -
Magnesium oxide MgO
Palladium on carbon Pd/C

Biomass-Derived Precursor Conversion

Solid Basic Catalysis in Cyclopentanone-to-Dimethyl Adipate Conversion

The use of solid basic catalysts is advantageous for the conversion of cyclopentanone to dimethyl adipate as they can be easily separated and reused, facilitate continuous processes, and reduce waste by eliminating catalyst neutralization steps. mdpi.com A variety of solid bases have been investigated for this reaction.

Research has shown that solid bases with moderate strength, such as Magnesium oxide (MgO), exhibit the best performance. sciengine.com The role of the catalyst is primarily to activate the cyclopentanone by abstracting a proton from the α-position, thereby facilitating its reaction with dimethyl carbonate. sciengine.comresearchgate.net While catalysts like nanostructured CeO₂ have reported high DMA yields of 84%, they required a large amount of catalyst and highly dilute solutions. mdpi.com In contrast, MgO has achieved yields of 44-47% under more moderate conditions. mdpi.com

The choice of catalyst and operating conditions significantly influences the extent of competing reactions. mdpi.com Studies indicate that to maximize dimethyl adipate formation, short reaction times are preferred to prevent methylation, and dilute cyclopentanone concentrations are used to minimize its self-condensation. mdpi.comresearchgate.net Under such optimized conditions, a dimethyl adipate productivity of up to 3.45 g·gcat⁻¹·h⁻¹ has been achieved. mdpi.comresearchgate.net

Interactive Data Table: Performance of Various Solid Basic Catalysts
CatalystCPO Conversion (%)DMA Selectivity (%)DMA Yield (%)Reaction ConditionsReference
MgO85.550.9~441:4 CPO:DMC, 5 h sciengine.com
MgO--47- mdpi.com
CaO93.420.8~19.41:4 CPO:DMC, 5 h sciengine.com
ZrO₂18.21.1~0.21:4 CPO:DMC, 5 h sciengine.com
CeO₂ (nanostructured)--84Catalyst/CPO wt% = 42, CPO/DMC wt% = 2.2 mdpi.com
Mg₅(CO₃)₄(OH)₂·4H₂O--up to 30533 K mdpi.com

Oxidative Cleavage Approaches for Dimethyl Adipate Formation

An alternative sustainable route to dimethyl adipate involves the oxidative cleavage of catechol, a compound derivable from lignin, a major component of biomass. sigmaaldrich.comrsc.orgrsc.org This approach mimics the action of catechol dioxygenase enzymes by using synthetic catalyst systems.

Non-Heme Iron(III) Catalysis for Catechol Transformation

A notable method employs a non-heme iron(III) catalyst system for the transformation of catechol. sigmaaldrich.comrsc.org This catalyst is prepared in situ from simple iron(III) salts, such as iron(III) chloride, and the ligand tris(2-pyridylmethyl)amine (B178826) in the presence of a base. rsc.org This system effectively catalyzes the intradiol dioxygenation of pyrocatechol (B87986) in a methanol solvent. rsc.org The primary product of this cleavage reaction is the half-methyl ester of muconic acid. rsc.org This transformation represents a key step in converting a renewable aromatic feedstock into a linear aliphatic precursor for dimethyl adipate. sigmaaldrich.comsigmaaldrich.com

Hydrogen Gas-Mediated Deoxydehydration/Hydrogenation of Sugar Acids

A distinct and innovative pathway to adipate esters utilizes sugar acids, such as glucaric acid, which can be produced from the oxidation of glucose. tandfonline.comberkeley.edu This method relies on a deoxydehydration (DODH) reaction, which removes hydroxyl groups as water, followed by hydrogenation. berkeley.edu

Process Engineering and Optimization in Dimethyl Adipate Manufacturing

Beyond developing novel catalytic routes, significant research has focused on process engineering and optimization to improve the efficiency and economics of dimethyl adipate production. This is particularly relevant for established methods like the esterification of adipic acid with methanol, as well as for newer, integrated processes. justdial.comresearchgate.net

One key area of innovation is the use of reactive distillation (RD), which combines chemical reaction and product separation into a single unit. However, for reactions like the esterification of adipic acid (a heavy reactant) with methanol (a light reactant) to produce dimethyl adipate (an intermediate boiling product), standard RD configurations can be challenging. researchgate.net

To address this, a side-reactor column (SRC) configuration has been developed and optimized. researchgate.netresearchgate.net This process integrates vacuum distillation with an atmospheric side-reactor. researchgate.net Sequential optimization methods, using the Total Annual Cost (TAC) as the objective function, have been applied to determine the optimal design parameters, such as the side stream draw stage, the number of reactors, and catalyst loading. researchgate.net Studies have shown that an optimized SRC configuration, featuring a column with a specific draw stage and a side-reactor, can achieve significant economic benefits. Compared to a conventional reactive distillation process, the optimized SRC configuration was found to save approximately 44.81% of the Total Annual Cost. researchgate.net Dynamic control strategies, such as dual-point temperature and temperature-composition controls, have also been developed to ensure process stability and maintain high product purity against disturbances in feedstock. researchgate.net

Interactive Data Table: Process Optimization Comparison
Process ConfigurationKey FeatureOptimization GoalResultReference
Conventional Reactive DistillationReaction and separation in one column-Baseline for comparison researchgate.net
Side-Reactor Column (SRC)Vacuum distillation integrated with atmospheric side-reactorMinimize Total Annual Cost (TAC)44.81% TAC savings vs. Reactive Distillation researchgate.net
SRC with Dynamic ControlTemperature-composition control structureReject throughput and feed composition disturbancesSuperior in maintaining product purity researchgate.net

Side-Reactor Column Configurations for Enhanced Production

The production of dimethyl adipate (DMA) via the esterification of adipic acid with methanol presents a challenge where the reactants (methanol and adipic acid) are the lightest and heaviest components, respectively, while the products (DMA and water) are intermediate boilers. worldwidejournals.com To enhance production efficiency, advanced reactive distillation (RD) configurations, particularly those involving side-reactors, have been developed. worldwidejournals.comresearchgate.net These configurations integrate reaction and separation into a single unit, offering significant process intensification.

A side-reactor column (SRC) configuration, which combines vacuum distillation with an atmospheric reaction, has been specifically developed for dimethyl adipate production. researchgate.netresearchgate.net In one optimized design, the system features a single distillation column with 20 stages, where the dimethyl adipate product is drawn from the 5th stage, and a side-reactor is connected to the bottom of the column. researchgate.net This setup allows for the separation of volatile components under vacuum while the reaction occurs in the side-reactor at atmospheric pressure, providing a more suitable environment for catalyst loading and overcoming thermodynamic limitations. researchgate.net

Further innovations include reactive distillation columns with one (RDC-S1) or two (RDC-S2) side streams. researchgate.net These designs are compared against conventional reactive distillation processes. The use of side streams is a promising technique for process intensification as it helps to reduce the remixing effect often observed in conventional distillation, leading to lower energy consumption. frontiersin.org Studies have shown that the RDC-S2 process, in particular, requires the lowest amount of energy and produces the smallest carbon dioxide emissions when compared to other configurations. researchgate.net This makes the dual side-stream setup an economically and environmentally attractive option for the industrial production of dimethyl adipate. researchgate.net

Interactive Table: Comparison of Reactive Distillation Configurations for Dimethyl Adipate Production

Configuration Description Key Features Advantages
SRC Side-Reactor Column Integrates vacuum distillation with an atmospheric side-reactor. researchgate.netresearchgate.net Overcomes thermodynamic restrictions; provides ample space for catalyst. researchgate.net
Optimized SRC Single column with 20 stages DMA is drawn from the 5th stage; one side-reactor at the bottom. researchgate.net Achieves best economic performance in its class. researchgate.net
RDC-S1 Reactive Distillation Column with one side stream A reactive distillation setup with a single side product stream. researchgate.net Improved efficiency over conventional RD. researchgate.net

| RDC-S2 | Reactive Distillation Column with two side streams | A reactive distillation setup with two separate side product streams. researchgate.net | Lowest energy consumption and CO2 emissions among compared processes. researchgate.net |

Thermodynamic and Economic Considerations in Process Design

The economic viability and efficiency of dimethyl adipate production are central to process design and optimization. A key metric used in evaluating different production configurations is the Total Annual Cost (TAC), which encompasses both capital and operating costs. researchgate.netresearchgate.net The primary goal in designing advanced systems like the side-reactor column (SRC) is to minimize the TAC while ensuring high product purity and yield. acs.org

For the SRC configuration, design parameters such as the specific stage for drawing the side stream, the number of reactors, and the amount of catalyst loading are systematically optimized to achieve the most economical design. researchgate.netresearchgate.net Research indicates that an optimized SRC configuration can reduce the TAC by approximately 44.81% compared to a conventional reactive distillation process for the same production goals. researchgate.netresearchgate.net

Further cost reductions can be realized through heat integration. A heat-integrated side-reactor column (HI-SRC) configuration can lower the TAC by an additional 38.3% compared to the standard SRC setup. researchgate.net This significant saving is primarily due to a 53.0% reduction in energy costs. researchgate.net From a thermodynamic standpoint, the esterification of adipic acid with methanol is characterized as having a minor heat effect, meaning the equilibrium conversions are not significantly impacted by temperature changes within the typical operating range. researchgate.net This allows the process design to focus more on optimizing separation and reaction kinetics to drive down costs. The analysis of processes like the reactive distillation column with two side streams (RDC-S2) also uses the minimum TAC as the primary objective function, confirming its remarkable economic benefits alongside its environmental advantages. researchgate.net

Interactive Table: Economic Analysis of Dimethyl Adipate Production Processes

Process Configuration Total Annual Cost (TAC) Reduction Energy Cost Reduction Capital Cost Reduction
Optimized SRC (vs. Reactive Distillation) 44.81% researchgate.netresearchgate.net - -
HI-SRC (vs. Conventional Process) 38.3% researchgate.net 53.0% researchgate.net 14.8% researchgate.net

| RDC-S2 (vs. other RD processes) | Lowest TAC achieved researchgate.net | Lowest energy requirement researchgate.net | - |

Chemical Reactivity and Derivatization Studies

Intramolecular Condensation Reactions: Dieckmann Cyclization

The Dieckmann cyclization, an intramolecular version of the Claisen condensation, is a powerful synthetic tool for forming cyclic β-ketoesters from diesters. fiveable.meucla.edu When applied to dimethyl adipate (B1204190), this reaction leads to the formation of a five-membered ring, a cyclopentanone (B42830) derivative. fiveable.me

The reaction is base-catalyzed, typically using a strong base like sodium ethoxide or sodium methoxide. fiveable.meucla.edu The mechanism involves the deprotonation of the α-carbon of one of the ester groups by the base, forming a resonance-stabilized enolate ion. fiveable.me This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the other ester group within the same molecule. fiveable.me This intramolecular nucleophilic acyl substitution results in the formation of a cyclic β-ketoester, methyl 2-oxocyclopentanecarboxylate, with the elimination of a methoxide ion. fiveable.meucla.edu

The general reaction is as follows:

Dimethyl adipate + Base → Methyl 2-oxocyclopentanecarboxylate + Methanol (B129727)

The size of the ring formed in a Dieckmann cyclization is dependent on the number of carbon atoms separating the two ester groups in the starting diester. fiveable.me For dimethyl adipate, a 1,6-diester, the resulting product is a five-membered ring. fiveable.me This is because the formation of five- and six-membered rings is generally favored due to their inherent stability and minimal ring strain. fiveable.me

The choice of solvent can also influence the reaction yield. For instance, using dimethyl sulfoxide (DMSO) with dimsyl ion as the base has been shown to provide significantly higher yields in the Dieckmann cyclization of diethyl adipate compared to traditional methods using toluene and sodium metal. gaylordchemical.com Kinetic studies have indicated that both reaction rates and yields are consistently higher in DMSO, with side reactions leading to polymer formation being insignificant in this solvent. gaylordchemical.com

The resulting cyclic β-ketoester is a versatile intermediate in organic synthesis and can be further modified, for example, through alkylation and decarboxylation to produce a variety of substituted cyclopentanones. fiveable.me

Nitrilation and Amidation Reactions of Dimethyl Adipate

This synthetic route is considered an alternative to other industrial methods for adiponitrile (B1665535) production, such as the hydrocyanation of butadiene or the electrolytic dimerization of acrylonitrile. wikipedia.org The direct conversion of dimethyl adipate offers a pathway that avoids the use of highly toxic hydrogen cyanide. google.com

The development of efficient and selective catalysts is paramount for the gas-phase nitrilation of dimethyl adipate. Research has focused on various solid acid catalysts to facilitate this transformation.

One notable catalyst system is tungstated zirconia (WOx/ZrO2). acs.org The performance of this catalyst is highly dependent on the structure and distribution of the tungsten oxide species on the zirconia support. It has been found that continuously distributed oligomeric WOx species lead to both efficient and selective conversion of dimethyl adipate to adiponitrile. acs.org

Other catalysts that have been explored include:

Phosphorylated TiO2 and SiO2: These materials have been used as catalysts in a fixed-bed reactor setup for the reaction of dimethyl adipate with ammonia. google.com

Sulfated activated carbon: This has also been tested as a catalyst for the same reaction. google.com

The goal of catalyst development is to achieve high conversion of dimethyl adipate and high selectivity towards adiponitrile, minimizing the formation of unwanted byproducts. For example, with a phosphorylated TiO2 catalyst, a dimethyl adipate conversion of 89% and an adiponitrile selectivity of 80% have been reported under specific reaction conditions. google.com

Catalyst deactivation is a significant challenge in the industrial application of nitrilation processes. For catalysts used in the synthesis of adiponitrile from dimethyl adipate, deactivation can occur through several mechanisms.

In the case of niobium oxide (Nb2O5) catalysts, which can be used for related esterification reactions, deactivation has been attributed to two primary factors:

Carbon deposition (coking): The formation of carbonaceous deposits on the catalyst surface can block active sites, leading to a loss of activity. researcher.life

Crystal transformation: The catalyst material itself can undergo structural changes under reaction conditions, which can also result in deactivation. researcher.life

For nickel-based catalysts, which are used in the hydrogenation of nitriles (a subsequent step in nylon production), deactivation can occur through the formation of surface carbides and the adsorption of partly dehydrogenated species. researchgate.net Although this is for a different reaction, it highlights the types of deactivation that can occur in related processes. Understanding these mechanisms is crucial for developing strategies to improve catalyst stability and lifespan, such as controlling the acidity and active sites of the catalyst. researcher.life

The gas-phase nitrilation of dimethyl adipate with ammonia over a solid catalyst, such as tungstated zirconia, is a complex process involving several steps. In-situ spectroscopic studies, like diffuse reflectance infrared Fourier transform spectroscopy (DRIFTS), have provided insights into the reaction mechanism. acs.org

The reaction is believed to proceed through the synergistic action of different types of active sites on the catalyst surface. For WOx/ZrO2 catalysts, the boundaries between tungsten, oxygen, and zirconium atoms (W–O–Zr) play a crucial role. acs.org

The mechanism likely involves the following key steps:

Adsorption of Reactants: Both dimethyl adipate and ammonia adsorb onto the catalyst surface.

Activation: The catalyst facilitates the activation of the ester groups of dimethyl adipate and the ammonia molecules. The synergistic effect between different surface sites is important for this activation. acs.org

Ammonolysis/Amidation: The activated ester groups react with ammonia to form an amide intermediate.

Dehydration: The amide intermediate is subsequently dehydrated to form the nitrile group.

Desorption of Products: The final product, adiponitrile, and the byproduct, methanol, desorb from the catalyst surface.

The efficiency of this pathway is influenced by the nature of the catalyst's active sites and their ability to facilitate each of these steps.

Catalyst Performance in the Nitrilation of Dimethyl Adipate
CatalystConversion of Dimethyl Adipate (%)Selectivity to Adiponitrile (%)Reference
Phosphorylated TiO28980 google.com
Sulfated activated carbon3670 google.com
Phosphorylated SiO23552 google.com

Synthesis of Adiponitrile from Dimethyl Adipate

Transesterification Reactions for Oligomer and Polymer Synthesis

Transesterification is a key reaction of dimethyl adipate, enabling its use as a monomer in the synthesis of a wide variety of oligomers and polymers, particularly polyesters. This process typically involves the reaction of dimethyl adipate with a diol, resulting in the formation of a larger ester molecule and the elimination of methanol. By controlling the reaction conditions and stoichiometry, the chain length of the resulting product can be tailored from short-chain oligomers to high-molecular-weight polymers.

The synthesis of oligomeric esters from dimethyl adipate is typically the first stage of a two-step polycondensation process mdpi.comgoogle.com. In this initial step, dimethyl adipate is reacted with a diol at elevated temperatures to form low-molecular-weight chains, or oligomers. The molecular weight of these oligomers can be controlled by several factors, including the reaction time, temperature, and the molar ratio of the monomers youtube.comnsf.gov.

A common strategy to produce oligomers is to conduct the reaction under conditions that favor the formation of shorter chains. For example, a study on the polycondensation of diethyl adipate (a close analogue of dimethyl adipate) with 1,6-hexanediol (B165255) demonstrated that an initial two-hour reaction period at atmospheric pressure and 100°C was sufficient for adequate oligomer growth nih.govmdpi.com. This "oligomerization step" is crucial for building the initial polymer backbone before proceeding to higher molecular weights under more stringent conditions, such as high vacuum researchgate.netnih.gov.

The general principle involves reacting dimethyl adipate with a diol, such as 1,4-butanediol (B3395766) or 1,6-hexanediol, often in the presence of a catalyst. The reaction is a step-growth polymerization, where dimers are formed first, followed by trimers, and then longer oligomers as the reaction progresses wikipedia.orglibretexts.org. By stopping the reaction after a specific time or by using a specific monomer ratio, it is possible to isolate the oligomeric products. For instance, in the synthesis of poly(butylene adipate-co-terephthalate), an initial "oligo-polycondensation" step is performed to yield an oligomer with a weight average molecular weight in the range of 3,000 to 4,000 g/mol before proceeding to the final polymerization google.com.

In recent years, enzymatic catalysis has emerged as a sustainable alternative to traditional metal-based catalysts for polyester synthesis. Lipases, in particular Candida antarctica Lipase (B570770) B (CALB), have been shown to be highly effective in catalyzing the polycondensation of dimethyl adipate with various diols under mild reaction conditions researchgate.net. This approach offers several advantages, including high selectivity, the absence of toxic catalyst residues, and the ability to polymerize thermally sensitive monomers.

The enzymatic polycondensation of dimethyl adipate typically follows a two-stage process. The first stage involves the formation of oligomers at a moderate temperature under atmospheric pressure, followed by a second stage at a higher temperature and under vacuum to increase the molecular weight of the polymer nih.gov. For example, in the synthesis of poly(hexylene adipate) from diethyl adipate and 1,6-hexanediol catalyzed by Novozym 435 (an immobilized form of CALB), the oligomerization was conducted for 2 hours, followed by a polycondensation step for 24 hours under vacuum nih.govmdpi.com.

Several studies have demonstrated the successful synthesis of bio-based polyesters using dimethyl adipate as a monomer. In one study, the polycondensation of dimethyl adipate with 1,4-butanediol was catalyzed by cutinase 1 from Thermobifida cellulosilytica and CALB nih.gov. Another study investigated the regioselective enzymatic polycondensation of dimethyl adipate with a bio-based triol derived from cellulose, also using CALB researchgate.net. The properties of the resulting polyesters, such as molecular weight and thermal characteristics, can be controlled by adjusting reaction parameters like temperature, pressure, and enzyme loading nih.gov. For instance, in the CALB-catalyzed synthesis of poly(butylene adipate), weight average molecular weights of up to 60,000 g/mol have been achieved in solution tib.euresearchgate.netpsecommunity.org.

Enzymatic Polycondensation of Adipate Esters with Diols
Adipate EsterDiolCatalystReaction ConditionsResulting PolymerNumber-Average Molecular Weight (Mn) (g/mol)Weight-Average Molecular Weight (Mw) (g/mol)
Diethyl Adipate1,6-HexanediolNovozym 435 (CALB)Solution (diphenyl ether), 2h oligomerization at 100°C, then 24h polycondensation under vacuumPoly(hexylene adipate)5,000 - 12,000-
Divinyl Adipate1,4-ButanediolCALBSolution, 24h at 70°CPoly(butylene adipate)-~60,000
Diethyl Adipate1,4-Butanediol & Dilinoleic diolCAL-BBulk, two-stage polycondensationPoly(butylene adipate)-co-(dilinoleic adipate)--
Dimethyl AdipateCellulose-derived triolCALBDesign of Experiment approach varying reactant ratio, temperature, and reaction timeBranched Polyester--
Summary of various enzymatic polycondensation reactions involving adipate esters. Data compiled from multiple studies nih.govresearchgate.nettib.eunih.gov.

Advanced Materials Applications and Performance Research

Dimethyl Adipate (B1204190) as a Component in Polymer Science

Dimethyl adipate, a diester of adipic acid, serves as a significant building block and additive in the field of polymer science. Its utility ranges from acting as a plasticizer to being a key monomer in the synthesis of novel copolymers. Research in this area focuses on leveraging the chemical structure of dimethyl adipate to enhance material properties and develop sustainable polymeric materials.

Adipate esters, including dimethyl adipate, are recognized for their role as plasticizers, particularly in polyvinyl chloride (PVC). mcmaster.canih.gov They are incorporated into polymer matrices to increase flexibility, workability, and distensibility. diva-portal.org The linear structure of adipate molecules contributes to a significant improvement in the flexibility of materials at low temperatures and results in lower viscosity compared to some other classes of plasticizers. mcmaster.ca

The primary function of a plasticizer is to reduce the glass transition temperature (Tg) of a polymer, thereby expanding its range of application. For instance, the introduction of an adipate-based plasticizer can dramatically lower the Tg of PVC. nih.gov The effectiveness of a plasticizer is often evaluated by the extent of this reduction.

Enhancement of plasticizer performance can be achieved through several strategies. One approach involves the use of polymeric adipate plasticizers. These higher molecular weight plasticizers exhibit reduced migration from the polymer matrix, leading to improved durability and permanence of the material's flexibility. diva-portal.orghallstarindustrial.com In PVC foam formulations, polymeric adipate plasticizers have been shown to match the cell structure achieved with monomeric plasticizers while outperforming them in terms of increased damping, elongation, and resistance to extraction by solvents like hexane. hallstarindustrial.com

Another method for enhancing plasticizer function is through the creation of synergistic blends. mdpi.comresearchgate.net By combining different types of plasticizers, it is possible to achieve a balance of properties that is superior to that of a single plasticizer. For example, the compatibility of a plasticizer with both the polymer and other additives can significantly impact the thermal stability and transparency of the final product. mdpi.com Research on binary and ternary plasticizer blends has shown that synergistic effects can be observed, leading to improved compatibility and performance. researchgate.net

Table 1: Comparison of Plasticizer Performance in PVC Foam

PropertyMonomeric Plasticizer (DINP)Polymeric Adipate PlasticizerReference
Cell StructureUniformUniform, similar to DINP hallstarindustrial.com
DampingStandardIncreased hallstarindustrial.com
ElongationStandardIncreased hallstarindustrial.com
Hexane Extraction ResistanceLow (significant shrinkage)High hallstarindustrial.com

Dimethyl adipate and its derivatives, such as adipic acid, are valuable monomers in the synthesis of a variety of copolymers. Their incorporation into polymer chains can be used to tailor properties such as biodegradability, thermal characteristics, and mechanical performance. A significant area of research is the development of bio-based copolymers to create more environmentally friendly plastics. nih.govresearchgate.netmdpi.com

A notable example of bio-based copolymers derived from adipic acid is the synthesis of partially bio-based and biodegradable poly(propylene terephthalate-co-adipate) (PPTA) random copolymers. nih.govresearchgate.netmdpi.com These copolymers are prepared through the melt polycondensation of petro-based adipic acid and terephthalic acid with bio-based 1,3-propanediol. nih.govresearchgate.net The microstructure of these copolymers can be characterized using techniques such as 1H NMR to confirm their composition and sequence structure. nih.govmdpi.com

The introduction of adipate units into the polyester backbone disrupts the regularity of the polymer chains, which in turn affects the material's properties. For instance, in poly(butylene adipate-co-furandicarboxylate) (PBAF) copolyesters, the incorporation of butylene furandicarboxylate (BF) segments alongside butylene adipate units leads to materials with excellent mechanical performance and gas barrier properties. researchgate.net The microstructure of such copolymers can be controlled by the feed ratio of the different monomers during polymerization.

Table 2: Microstructure and Molecular Weight of PPTA Copolymers

CopolymerAdipic Acid Content (mol%)Number Average Molecular Weight (Mn, g/mol)Polydispersity Index (PDI)Reference
PPTA-2018.5428,5002.02 researchgate.net
PPTA-3027.9827,1001.98 researchgate.net
PPTA-4036.8726,3001.95 researchgate.net
PPTA-5045.3625,4001.93 researchgate.net

The incorporation of adipate units into copolyesters has a significant impact on their thermal properties and crystallization behavior. Generally, the introduction of a comonomer like adipic acid decreases the glass transition temperature (Tg), melting temperature (Tm), and crystallinity of the resulting copolymer compared to the homopolymer. nih.govmdpi.com This is due to the disruption of chain regularity, which hinders the packing of polymer chains into a crystalline lattice.

The crystallization behavior of these copolymers can be studied using techniques like differential scanning calorimetry (DSC) to investigate both non-isothermal and isothermal crystallization kinetics. mdpi.commdpi.com The rate of crystallization is an important parameter for polymer processing. In poly(butylene adipate-co-terephthalate) (PBAT), the crystallization behavior is influenced by the cooling rate, with slower cooling generally leading to higher crystallinity. mdpi.com The Avrami model is often used to analyze the kinetics of isothermal crystallization, providing insights into the nucleation and growth mechanism of the crystals. sci-hub.senih.gov

Table 3: Thermal Properties of PPTA Copolymers

CopolymerGlass Transition Temperature (Tg, °C)Melting Temperature (Tm, °C)Crystallinity (Xc, %)Reference
PPT50.1225.435.8 researchgate.net
PPTA-2035.2198.728.9 researchgate.net
PPTA-3028.7185.425.6 researchgate.net
PPTA-4022.1170.222.1 researchgate.net
PPTA-5015.8155.918.7 researchgate.net

Copolymer Synthesis with Dimethyl Adipate Derivatives

Integration in Thermal Energy Storage Systems

Dimethyl adipate is also utilized as a phase change material (PCM) for thermal energy storage applications. PCMs store and release large amounts of latent heat during their phase transitions, making them suitable for regulating temperature in various systems. However, bulk PCMs often require encapsulation to be used effectively.

Microencapsulation and nanoencapsulation are processes where a PCM, such as dimethyl adipate, is enclosed within a shell material. nih.gov This provides several advantages, including preventing the leakage of the PCM in its liquid state, increasing the heat transfer surface area, and protecting the PCM from the external environment. nih.govherts.ac.uk

One of the most common techniques for encapsulating dimethyl adipate is in-situ polymerization . doaj.orgbohrium.commicrocapsules-technologies.com In this method, the shell material is formed around droplets of the core material (dimethyl adipate) dispersed in a continuous phase. A common shell material used for this purpose is melamine-formaldehyde. doaj.orgbohrium.com The process typically involves the following steps:

Dispersion of dimethyl adipate in an aqueous solution containing an emulsifier to form an oil-in-water emulsion.

Addition of the shell-forming monomers (e.g., melamine and formaldehyde) to the aqueous phase.

Initiation of the polymerization reaction, often by adjusting the pH or temperature, which causes the polymer to precipitate and deposit onto the surface of the dimethyl adipate droplets.

Curing of the polymer shell to ensure its stability and integrity.

The resulting microcapsules or nanocapsules are typically spherical with a well-defined core-shell structure. doaj.orgbohrium.com The thermal properties of the encapsulated dimethyl adipate, such as its melting and crystallization temperatures and latent heat of fusion, can be characterized using differential scanning calorimetry (DSC). bohrium.com The thermal stability of the microcapsules is often assessed using thermogravimetric analysis (TGA). bohrium.com

Nanoencapsulation, which produces capsules with diameters in the nanometer range, offers the advantage of a significantly higher surface-area-to-volume ratio, further enhancing heat transfer rates. nih.govmdpi.com Techniques like miniemulsion polymerization can be employed to produce such nanocapsules. mdpi.com The performance of these encapsulated PCMs is evaluated based on their thermal energy storage capacity, thermal reliability over repeated cycles, and the physical integrity of the capsules. doaj.org

Table 4: Properties of Microencapsulated Dimethyl Adipate

PropertyValueReference
Core MaterialDimethyl Adipate bohrium.com
Shell MaterialMelamine-Formaldehyde bohrium.com
Mean Particle Diameter900 nm doaj.org
Melting Temperature (Peak)10.09 °C bohrium.com
Latent Heat of Melting88 J/g bohrium.com
Crystallization Temperature (Peak)4.69 °C bohrium.com
Latent Heat of Crystallization89.50 J/g bohrium.com
Thermal Cycling Reliability (after 100 cycles)95.3% doaj.org

Thermal Performance and Cycling Stability of Encapsulated Dimethyl Adipate

Dimethyl adipate is utilized as a phase change material (PCM) for thermal energy storage applications, particularly in the realm of cooling. To overcome challenges associated with its liquid state during phase transition, such as leakage and the need for containment, it is often microencapsulated. This process involves enclosing the dimethyl adipate core within a stable polymer shell, enhancing its utility and performance.

Research into the thermal properties of microencapsulated dimethyl adipate (MEPCM) has demonstrated its potential for effective thermal energy storage. The shell material is crucial for the performance of the MEPCM. Common shell materials include melamine-formaldehyde and urea-formaldehyde resins, which are formed around droplets of dimethyl adipate through in-situ polymerization.

The thermal performance of these microcapsules is characterized by their latent heat of fusion and melting/crystallization temperatures. Studies have shown that dimethyl adipate encapsulated within a melamine-formaldehyde shell exhibits a good latent heat enthalpy, with values reported around 53 kJ/kg to 70 kJ/kg. The thermal stability of these microcapsules is also a key factor, with research indicating they remain stable up to temperatures of 160°C.

The cycling stability, or the ability of the MEPCM to withstand repeated melting and freezing cycles without significant degradation in its thermal properties, is critical for long-term applications. Research has shown that microencapsulated paraffin wax, another PCM, can exhibit little change in latent heat of fusion and melting temperature after a thousand thermal cycles, suggesting that well-designed microcapsules can have a long operational life. mdpi.com For dimethyl adipate specifically, the integrity of the encapsulating shell is paramount for preventing leakage and maintaining performance over many cycles. The flexible nature of some polymer shells contributes to a greater resistance to cracking during thermal cycling.

The following table summarizes the thermal properties of microencapsulated dimethyl adipate from various research findings.

Shell MaterialCore MaterialLatent Heat of Fusion (kJ/kg)Melting Temperature (°C)Thermal Stability (°C)
Melamine-FormaldehydeDimethyl Adipate53-70Not SpecifiedUp to 160
Urea-FormaldehydeDimethyl AdipateNot SpecifiedNot SpecifiedNot Specified

Role in Specialty Chemical Synthesis and Intermediates

Dimethyl adipate serves as a versatile intermediate in the synthesis of a variety of specialty chemicals. google.comresearchgate.net Its linear structure and two ester functional groups allow it to be a key building block for more complex molecules. fiveable.me

Dimethyl adipate is a recognized precursor in the production of certain agrochemicals and active pharmaceutical ingredients (APIs). google.com In the agrochemical sector, it is used as a raw material in the manufacturing of fungicides such as Metconazole and Ipconazole. fiveable.me The synthesis of these complex molecules often involves multiple steps where the carbon backbone of dimethyl adipate is incorporated into the final structure. For instance, the synthesis of Metconazole can start from adipate, which is then converted through a series of reactions to form a key intermediate, 2,2-dimethyl-5-(4-chlorobenzyl)cyclopentanone. google.com

In the pharmaceutical industry, dimethyl adipate is utilized in the synthesis of various drug molecules. google.com One of the key reactions it undergoes is the Dieckmann condensation, an intramolecular Claisen condensation, which is a powerful tool for forming cyclic compounds. fiveable.me This reaction transforms dimethyl adipate into a cyclic β-ketoester, specifically methyl 2-oxocyclopentanecarboxylate. fiveable.meucla.edu This cyclic ketone is a valuable building block for the synthesis of a wide range of heterocyclic compounds and complex molecules that can be precursors to pharmaceuticals. fiveable.me

The utility of dimethyl adipate extends to the fragrance and flavor industry, where it serves both as a precursor to aroma compounds and as a carrier for scents. google.comfiveable.me Its mild, slightly nutty odor profile also makes it suitable for these applications.

A significant application of dimethyl adipate in fragrance synthesis is through the Dieckmann condensation. fiveable.mefiveable.me This reaction is instrumental in creating five-membered ring structures, which are foundational to many synthetic musks and other fragrance molecules. The resulting cyclic β-ketoesters can be further modified through reactions like alkylation and decarboxylation to produce a variety of substituted cyclic ketones, which are known for their diverse and potent aromas. fiveable.me

Furthermore, dimethyl adipate is a starting material for the synthesis of specific flavor compounds. For example, it is used in the preparation of δ-decalactone, a compound known for its fruity and creamy aroma, reminiscent of coconut and peach. The synthesis involves a Dieckmann condensation of dimethyl adipate, followed by alkylation with 1-bromopentane to introduce the amyl side chain, and subsequent decarboxylation and Baeyer-Villiger oxidation to form the lactone ring.

Environmental Fate, Transport, and Ecotoxicological Assessment

Environmental Exposure Pathways and Distribution Modeling

The primary environmental exposure pathways for dimethyl adipate (B1204190) are linked to its industrial production and use. It is utilized as a plasticizer, a solvent for resins, and a key ingredient in paint strippers and cleaning formulations nih.govnih.govjrhessco.com. Release into the environment can occur through various industrial waste streams during these processes nih.gov.

The environmental distribution of dimethyl adipate can be predicted using its physicochemical properties and distribution models. Such models, often based on the concept of fugacity, predict how a chemical partitions between different environmental compartments like air, water, soil, and sediment wikipedia.orgenvchemgroup.com. The key parameters for modeling dimethyl adipate are summarized in the table below.

PropertyValueImplication for Environmental DistributionSource
Vapor Pressure0.06 mm Hg (at 25 °C)Indicates the compound will exist solely as a vapor in the atmosphere. nih.gov
Henry's Law Constant9.77 x 10⁻⁷ atm-m³/mol (estimated)Suggests volatilization from water or moist soil surfaces is not a significant transport process. nih.gov
Soil Organic Carbon-Water Partitioning Coefficient (Koc)11 (estimated)Predicts very high mobility in soil, indicating a potential for leaching into groundwater. nih.gov
Octanol-Water Partition Coefficient (log Kow)0.6 - 1.4Suggests a low potential for bioaccumulation in organisms. europa.eu
BiodegradabilityReadily biodegradable (75% in 28 days)Indicates that biodegradation is a significant fate process in soil and water. ssl-images-amazon.com

Based on these properties, a distribution model would predict the following behavior:

Atmosphere: If released to the air, dimethyl adipate will remain in the vapor phase nih.gov. It is subject to degradation by photochemically-produced hydroxyl radicals, with an estimated atmospheric half-life of approximately 4 days nih.gov.

Soil: If released to soil, its very low Koc value suggests it will be highly mobile nih.gov. While there is a potential for it to leach towards groundwater, this is mitigated by its ready biodegradability, which is likely to be a primary removal mechanism in soil and aquatic systems ssl-images-amazon.comchemicalds.com.

Water: If released into water, dimethyl adipate is not expected to volatilize significantly nih.gov. Its low log Kow indicates that partitioning to sediment and bioaccumulation in aquatic organisms are not major fate processes europa.eu. The compound is expected to be removed primarily by biodegradation ssl-images-amazon.com.

Toxicological Research and Health Impact Investigations

Mammalian Toxicity Studies of Dimethyl Adipate (B1204190) and Blends

Dimethyl adipate (DMA) is a component of dibasic ester (DBE) blends, which also contain dimethyl glutarate (DMG) and dimethyl succinate (B1194679) (DMS). nih.gov The toxicological profile of these blends is relevant to understanding the potential effects of DMA.

Acute toxicity studies have established a lethal concentration from a 4-hour inhalation exposure to a DBE blend (66% DMG, 17% DMA, and 17% DMS) at approximately 4000 mg/m³. nih.govosha.gov A two-week repeated dose inhalation study (six hours per day, five days per week) with the same blend showed no treatment-related changes in mean body weight or histopathology of major visceral organs at concentrations up to 1000 mg/m³. nih.govosha.gov

Subchronic inhalation studies on DBE blends have been conducted to investigate toxicity at different air concentrations. nih.gov One study exposed rats to a DBE aerosol-vapor mixture at 160, 390, and 1000 mg/m³ for six hours a day, five days a week, for approximately 90 days. nih.govosha.gov A second study used lower DBE vapor concentrations of 20, 76, and 390 mg/m³ under the same exposure duration. nih.govosha.gov This second study also included a recovery group to assess the reversibility of any observed toxicity. nih.govosha.gov The primary toxic effect noted in these studies was a progressive degeneration of the nasal olfactory epithelium. nih.goveuropa.eu

In a 90-day inhalation study on individual components, Sprague-Dawley rats were exposed to 400 mg/m³ of dimethyl adipate. egle.state.mi.us The main finding was degeneration and atrophy of the olfactory mucosa. egle.state.mi.us Systemic effects were also considered, with a 90-day study on a DBE blend showing a slight decrease in sodium levels at 76 and 390 mg/m³ in male and female rats. egle.state.mi.us

A 14-day oral dietary study in rats indicated reduced weight gain and food consumption at a lowest-observed-adverse-effect level (LOAEL) of 1,684 mg/kg/day, with a no-observed-adverse-effect level (NOAEL) of 842 mg/kg/day. federalregister.gov An oral gavage study over one month showed no adverse effects at the limit dose of 1,000 mg/kg/day. federalregister.gov

Interactive Data Table: Acute and Subchronic Toxicity of Dimethyl Adipate and Blends

Study Type Substance Species Route Key Findings Reference
Acute DBE Blend Rat Inhalation 4-hour LC50: ~4000 mg/m³ nih.govosha.gov
Subacute DBE Blend Rat Inhalation No treatment-related changes up to 1000 mg/m³ for 2 weeks nih.govosha.gov
Subchronic DBE Blend Rat Inhalation Progressive degeneration of olfactory epithelium at various concentrations nih.govosha.goveuropa.eu
Subchronic Dimethyl Adipate Rat Inhalation Degeneration of olfactory mucosa at 400 mg/m³ egle.state.mi.us
Subchronic DBE Blend Rat Inhalation Slight decrease in sodium levels at 76 and 390 mg/m³ egle.state.mi.us
Subchronic Not Specified Rat Oral (dietary) NOAEL: 842 mg/kg/day; LOAEL: 1,684 mg/kg/day federalregister.gov
Subchronic Not Specified Rat Oral (gavage) No adverse effects at 1,000 mg/kg/day for one month federalregister.gov

Dermal and Inhalation Exposure Studies

Dermal and inhalation exposure routes are significant for human contact with DMA, particularly from its use in products like paint strippers. nih.gov Inhalation studies have been the primary focus of toxicity testing for DMA and DBE blends. nih.goveuropa.eu These studies consistently identify the nasal epithelia as the main target organ. egle.state.mi.useuropa.eu The primary effect observed is degeneration of the olfactory epithelium, which is considered a local effect due to direct exposure of the upper respiratory tract. europa.eu

Systemic toxicity following inhalation exposure appears limited. europa.eu Repeated dose inhalation studies of up to 90 days with DMA or DBE blends did not identify other significant target organs. europa.eu While some microscopic alterations in the liver of male rats and lungs of female rats were noted in one study, the most consistent and prominent finding remains the nasal lesions. govinfo.gov

Dermal exposure studies are less extensive. A 14-day dermal study in rats noted mild, reversible skin irritation at doses of 100 mg/kg/day and higher, but no systemic effects were observed up to the limit dose of 1,000 mg/kg/day. federalregister.gov Acute dermal toxicity is low, with a reported LD50 in rabbits greater than 2,500 mg/kg. chemstock.aessl-images-amazon.com

A key toxicological finding from inhalation studies of DBE blends, which include dimethyl adipate, is the degeneration of the olfactory epithelium in the nasal cavity of rats. nih.govatamanchemicals.com This effect is dose-dependent and appears to be more severe in female rats than in males. researchgate.netnih.gov In a 13-week study, female rats exposed to DBE concentrations of 20, 76, or 390 mg/m³ all showed degeneration of the olfactory epithelium, whereas in males, this effect was only seen at the two higher concentrations. researchgate.netnih.gov

The degeneration is believed to be caused by the metabolic activation of dibasic esters by carboxylesterases, which are abundant in the olfactory mucosa. atamanchemicals.comnih.gov This enzymatic hydrolysis produces acidic metabolites that are cytotoxic. europa.eunih.gov

Research has also investigated the potential for recovery after exposure ceases. nih.govnih.gov Following a 6-week recovery period, histological examination revealed signs of repair in the olfactory mucosa. researchgate.netnih.gov These signs included the absence of active degeneration, focal disorganization of the epithelium, and respiratory metaplasia, where the olfactory epithelium is replaced by a more robust respiratory-type epithelium. researchgate.netnih.gov In a 90-day inhalation study, focal respiratory metaplasia of the olfactory epithelium was observed in rats exposed to 400 mg/m³ of dimethyl adipate, with the lesions being described as minimal to mild. chemicalbook.com

Interactive Data Table: Olfactory Epithelium Study Findings

Exposure Species/Sex Observations During Exposure Observations After 6-Week Recovery Reference
DBE (20, 76, 390 mg/m³) for 13 weeks Rat (Female) Degeneration of olfactory epithelium at all concentrations. Absence of degeneration, focal disorganization, respiratory metaplasia. researchgate.netnih.gov
DBE (20, 76, 390 mg/m³) for 13 weeks Rat (Male) Degeneration of olfactory epithelium at 76 and 390 mg/m³. Absence of degeneration, focal disorganization, respiratory metaplasia. researchgate.netnih.gov
Dimethyl Adipate (400 mg/m³) for 90 days Rat Focal respiratory metaplasia of the olfactory epithelium. Not specified. chemicalbook.com

Reproductive and Developmental Toxicity Evaluations

Studies on the reproductive and developmental toxicity of dimethyl adipate and related dibasic ester blends have been conducted. In a one-generation inhalation study, rats were exposed to a DBE blend at concentrations up to 1.0 mg/L. europa.eu While parental toxicity, including body weight effects and histological changes in the nasal passages, was observed, reproduction itself was not altered. europa.eu The No-Observed-Adverse-Effect-Level (NOAEL) for reproductive toxicity was determined to be 440 mg/m³. nih.gov

Developmental toxicity has also been assessed. In one study, pregnant rats were exposed to a DBE blend via inhalation at concentrations up to 1000 mg/m³ from day 7 to 16 of gestation. nih.gov Maternal toxicity, evidenced by reduced body weight gain and food consumption, was noted at 440 mg/m³ and above. nih.gov While there were no treatment-related effects on fetal survival or litter size at or below 440 mg/m³, a significant increase in the percentage of litters with one or more malformed fetuses was observed at 1000 mg/m³. nih.gov The NOAEL for maternal toxicity was 160 mg/m³ and for fetal toxicity was 440 mg/m³. nih.gov

Another developmental toxicity study evaluated seven adipic acid esters, including dimethyl adipate, administered to pregnant Sprague-Dawley rats via intraperitoneal injection on days 5, 10, and 15 of gestation. nih.gov An increase in fetal skeletal abnormalities was observed at doses of 0.18 ml/kg and higher, with a no-observable-effect level of 0.06 ml/kg. nih.gov However, a developmental inhalation toxicity study in rats with a dibasic ester blend found no adverse reproductive or developmental effects, and no significant differences in fetal alterations between exposed and control groups. nih.gov

Genotoxicity and Carcinogenicity Assessments

The genotoxic potential of dimethyl adipate has been evaluated in a battery of tests. Standard testing strategies for genotoxicity often include an assessment of gene mutations, chromosomal aberrations, and in some cases, DNA damage. researchgate.netservice.gov.ukd-nb.info For dimethyl adipate, available data from an OECD Test Guideline 474, the Mammalian Erythrocyte Micronucleus Test, did not indicate mutagenicity. cdhfinechemical.com This in vivo test is a common method for detecting chromosomal damage or damage to the mitotic apparatus. service.gov.uk The National Toxicology Program (NTP) has recommended further genotoxicity testing for dimethyl adipate. govinfo.gov This would typically involve a set of in vitro tests for gene mutations and chromosomal damage, and potentially in vivo tests if the in vitro results are positive. nih.gov

Metabolism and Toxicokinetics of Dimethyl Adipate

The toxicokinetic profile of dimethyl adipate is characterized by its metabolism at the point of entry into the body, which limits systemic exposure.

Absorption, Distribution, and Excretion Pathways

The absorption, distribution, and excretion of dimethyl adipate are heavily influenced by its rapid metabolism.

Absorption : Evidence suggests limited systemic absorption of dimethyl adipate. Following inhalation, the substance is expected to be rapidly metabolized by enzymes in the upper respiratory tract. europa.eu Acute oral and dermal toxicity studies in rats showed no evidence of systemic toxicity, indicating that significant absorption via these routes is unlikely. europa.eu

Distribution : Due to rapid metabolism at its entry sites, there is little indication of systemic distribution of the parent dimethyl adipate compound. europa.eu The effects observed are primarily local to the site of exposure, such as the upper respiratory tract after inhalation. europa.eu

Excretion : It is unlikely that the parent compound is excreted intact. Dimethyl adipate is expected to be metabolized into methanol (B129727) and adipic acid. europa.eu These metabolites are then likely incorporated into endogenous metabolic processes or readily excreted through the urine. europa.eu

Table 1: Summary of Toxicokinetic Pathways for Dimethyl Adipate

Pathway Finding Source
Absorption Limited systemic absorption. Rapidly metabolized in the upper respiratory tract upon inhalation. europa.eu europa.eu
Distribution No evidence of significant distribution of the parent compound due to rapid metabolism at entry points. europa.eu europa.eu

| Excretion | Parent compound is not expected to be excreted intact. Metabolites are readily excreted or enter normal metabolic cycles. europa.eu | europa.eu |

Enzymatic Metabolism in Biological Systems

The metabolism of dimethyl adipate is primarily enzymatic, occurring swiftly upon contact with biological tissues. The main metabolic process is the hydrolysis of the ester bonds, which is catalyzed by carboxylesterases. europa.eunih.gov These enzymes are particularly concentrated in the nasal epithelium, leading to efficient metabolism of inhaled dimethyl adipate before it can be systemically absorbed. europa.eunih.gov

The enzymatic breakdown of dimethyl adipate yields two primary metabolites: methanol and adipic acid. europa.eu The process occurs in a stepwise fashion, likely forming monomethyl adipate as an intermediate. nih.gov Research on rat nasal tissues has revealed significant differences in enzymatic activity, with the olfactory mucosa showing 7- to 10-fold higher carboxylesterase activity than the nasal respiratory mucosa. nih.gov Furthermore, female rats were found to have higher carboxylesterase activity in the olfactory mucosa than males. nih.gov

Importantly for human health risk assessment, preliminary in-vitro studies comparing rat and human tissues suggest that the metabolic activity in human nasal tissue is 100 to 1,000 times lower than in rat nasal tissue. nih.gov

Table 2: Enzymatic Metabolism of Dimethyl Adipate

Aspect Description Source
Primary Enzyme Carboxylesterase europa.eunih.gov
Metabolic Reaction Hydrolysis of ester bonds europa.eu
Primary Metabolites Methanol, Adipic Acid europa.eunih.gov

| Intermediate Metabolite | Monomethyl Adipate | nih.gov |

Human Health Surveillance and Epidemiological Data

While comprehensive epidemiological studies on populations exposed exclusively to dimethyl adipate are not detailed in available regulatory dossiers, some human health information has been gathered through workplace observations. europa.eueuropa.eu

Health surveillance data indicates that worker exposure to dibasic esters, including dimethyl adipate, through inhalation or skin contact has resulted in instances of blurred vision. osha.gov Additionally, mixtures containing dimethyl adipate are considered to be irritants to human skin, eyes, and mucous membranes. osha.gov These observations are based on direct clinical reports and poisoning incidents rather than large-scale epidemiological studies. europa.euosha.gov

Analytical Methodologies for Dimethyl Adipate Detection and Characterization

Chromatographic Techniques for Quantitative Analysis

Chromatographic methods are essential for separating dimethyl adipate (B1204190) from complex mixtures and quantifying its concentration. Gas chromatography, in particular, is widely used due to the compound's volatility.

Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used method for the quantitative analysis of dimethyl adipate. osha.govnih.gov The technique involves collecting samples, such as by drawing a known volume of air through a charcoal tube, and then desorbing the analyte for analysis. osha.gov A common desorption solvent is a mixture of dimethyl formamide (B127407) and carbon disulfide. osha.gov

The desorbed sample is injected into the gas chromatograph, where it is vaporized and separated on a capillary column. A DB-WAX capillary column (60-m x 0.32-mm i.d., 0.5 µm film thickness) is one example of a column capable of effectively separating dimethyl adipate from other components. osha.gov As the separated components exit the column, they are combusted in a hydrogen-air flame. The ions produced in this process generate an electrical current, which is measured by the flame ionization detector. The signal's intensity is proportional to the amount of analyte present, allowing for precise quantification. semanticscholar.org The average desorption efficiency for dimethyl adipate using this method has been reported to be as high as 95.1%. osha.gov

Table 1: Example GC-FID Parameters for Dimethyl Adipate Analysis

ParameterValue
Column DB-WAX (60 m x 0.32 mm i.d., 0.5 µm df) osha.gov
Injector Temperature 250 °C nih.gov
Detector (FID) Temperature 220°C - 280°C nih.govrsc.org
Carrier Gas Helium or Hydrogen rsc.org
Desorption Solvent 1:99 Dimethyl formamide:Carbon disulfide osha.gov
Injection Volume 0.2 µL - 2 µL nih.govnih.gov

Dispersive liquid-liquid microextraction (DLLME) is an advanced sample preparation technique that can be coupled with GC-FID to pre-concentrate analytes like adipate esters from aqueous samples. nih.govmdpi.com This method enhances detection sensitivity and is known for its simplicity, speed, and low solvent consumption. chromatographyonline.comnih.gov

The procedure involves the rapid injection of a mixture containing a small volume of an appropriate extraction solvent (e.g., chlorobenzene, dichloromethane) and a disperser solvent (e.g., acetone, dimethyl formamide) into the aqueous sample. nih.govnih.gov This action forms a cloudy solution consisting of fine micro-droplets of the extraction solvent dispersed throughout the sample, maximizing the surface area for efficient mass transfer of the analyte from the aqueous phase to the organic phase. mdpi.com Following extraction, the mixture is centrifuged to separate the phases, and a small volume of the sedimented organic phase containing the concentrated analyte is collected with a microsyringe and injected into the GC-FID system for analysis. nih.govchromatographyonline.com This technique has been successfully applied to determine various esters in samples like mineral water and juices. nih.gov

Fatty Acid Methyl Ester (FAME) analysis is a common technique used to characterize microbial communities in environmental samples like soil or to analyze the composition of oils and fats. scioninstruments.comnih.govepa.gov The method involves converting fatty acids present in a sample into their more volatile methyl esters through a process called esterification, making them suitable for GC analysis. scioninstruments.comsandia.gov

While dimethyl adipate is a dicarboxylic acid ester and not a traditional fatty acid methyl ester, its chemical properties make it amenable to analysis within FAME workflows. foodb.ca As it is already a methyl ester, no derivatization is required. It can be directly detected and quantified alongside FAMEs in environmental samples, such as atmospheric aerosols where dicarboxylic acids and their esters are important components. nih.gov The use of GC-FID is standard in FAME analysis, and established methods can be used to quantify dimethyl adipate when it is present in such complex environmental matrices. sigmaaldrich.com

Spectroscopic Characterization in Research Applications

Spectroscopic techniques are indispensable for elucidating the molecular structure of dimethyl adipate, particularly for confirming its identity after chemical synthesis.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural confirmation of synthesized organic molecules like dimethyl adipate. researchgate.net The symmetry of the dimethyl adipate molecule results in a relatively simple spectrum. In ¹H NMR, the chemically equivalent protons of the two methyl groups (–OCH₃) produce a distinct singlet peak, while the protons on the internal methylene (B1212753) groups (–CH₂–) appear as multiplets.

¹³C NMR spectroscopy provides complementary information, showing distinct signals for the carbonyl carbon of the ester group, the methoxy (B1213986) carbon, and the two different types of methylene carbons in the aliphatic chain. researchgate.net The specific chemical shifts observed in both ¹H and ¹³C NMR spectra serve as a definitive fingerprint for the compound, confirming a successful synthesis. researchgate.netnih.gov

Table 2: Typical NMR Spectral Data for Dimethyl Adipate (Solvent: CDCl₃)

NucleusChemical Shift (δ) in ppmMultiplicity / Signal Assignment
¹H NMR ~3.67 nih.govSinglet, 6H (2 x -OCH₃)
~2.34 nih.govMultiplet, 4H (2 x -CH₂C=O)
~1.66 nih.govMultiplet, 4H (2 x -CH₂CH₂C=O)
¹³C NMR ~173.8Carbonyl Carbon (C=O)
~51.4Methoxy Carbon (-OCH₃) nih.gov
~33.8Methylene Carbon (-CH₂C=O)
~24.3Methylene Carbon (-CH₂CH₂C=O)

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. psu.edu For dimethyl adipate, the IR spectrum is dominated by absorptions characteristic of the ester functional group. nist.gov

The most prominent feature is a strong, sharp absorption band typically found around 1740 cm⁻¹, which is indicative of the C=O (carbonyl) stretching vibration of the ester. nist.gov Additionally, the spectrum shows strong bands in the 1300-1100 cm⁻¹ region, which are attributed to the C-O stretching vibrations of the ester linkage. nist.gov The presence and specific positions of these key absorption bands provide clear evidence for the ester functionality within the molecule, making IR spectroscopy a valuable tool for characterizing the compound. nist.govchemicalbook.com

Table 3: Characteristic Infrared (IR) Absorption Bands for Dimethyl Adipate

Wavenumber (cm⁻¹)Vibration TypeIntensity
~2950C-H Stretch (Aliphatic)Medium-Strong
~1740C=O Stretch (Ester Carbonyl)Strong
~1440C-H Bend (Methylene)Medium
~1200 - 1170C-O Stretch (Ester)Strong

Q & A

Q. What experimental methodologies are recommended for synthesizing dimethyl adipate in biocatalytic systems?

Dimethyl adipate (DMA) can be synthesized via immobilized lipase-catalyzed esterification of adipic acid and methanol. Response surface methodology (RSM) is critical for optimizing parameters such as temperature (58.5°C), enzyme concentration (54.0 mg), reaction time (358 min), and substrate molar ratio (12:1 methanol:adipic acid), achieving a 97.6% conversion yield . This approach accounts for nonlinear interactions between variables, validated by an R² value of 0.9768. Enzyme kinetics follow a ping-pong bi-bi mechanism with methanol inhibition, requiring careful substrate addition protocols to mitigate rate limitations .

Q. How can NMR spectroscopy resolve structural ambiguities in dimethyl adipate derivatives?

¹H NMR spectroscopy (300.13 MHz) effectively distinguishes between isomers of dimethyl 3,4-di(p-anisyl)adipate. Multiplicity and chemical shift analysis (e.g., δ values in CDCl₃) provide insights into steric and electronic environments of aromatic and ester groups. Assignments must account for coupling constants and integration ratios to avoid misidentification .

Q. What toxicological models are used to assess DMA’s respiratory effects?

Inhalation studies in Sprague-Dawley rats exposed to dibasic esters (including DMA) at high concentrations (e.g., 650 µg/mL) reveal mild olfactory toxicity. Histopathological analysis of nasal epithelia and gas chromatography-mass spectrometry (GC-MS) are used to quantify deposition and metabolic byproducts .

Advanced Research Questions

Q. How do reaction thermodynamics and kinetics govern DMA hydrogenation to 1,6-hexanediol?

Hydrogenation of DMA under low-pressure conditions (e.g., 2–5 MPa H₂) requires bifunctional catalysts (e.g., Ru-Sn/TiO₂). Thermodynamic analysis reveals that equilibrium conversion is favored at higher H₂ pressures and lower temperatures (e.g., 160–200°C). Kinetic models incorporating Langmuir-Hinshelwood mechanisms account for adsorption-desorption dynamics of intermediates like methyl 6-hydroxyhexanoate . Activation energies (~65 kJ/mol) and turnover frequencies (TOF) are critical for scaling lab-scale results to continuous reactors .

Q. What catalytic strategies improve selectivity in DMA transesterification or nitrilation reactions?

  • Transesterification : Bimetallic oxides (e.g., Zn-Co-O) enhance nitrilation efficiency for adiponitrile production, achieving >90% selectivity via Lewis acid-mediated activation of DMA’s ester groups .
  • Oxidative cleavage : Non-heme iron(III) catalysts enable sustainable DMA synthesis from catechol derivatives, leveraging ligand design (e.g., tetradentate N-donors) to control redox potentials and avoid over-oxidation .

Q. How can computational modeling enhance DMA process optimization?

RSM combined with artificial neural networks (ANN) predicts optimal conditions for DMA synthesis and hydrogenation. For example, ANN models trained on datasets spanning enzyme concentrations (10–100 mg), temperatures (40–70°C), and molar ratios (4:1–16:1) reduce experimental iterations by 30–40% . Monte Carlo simulations further quantify uncertainty in kinetic parameters (e.g., KmK_m and VmaxV_{max}) derived from Michaelis-Menten plots .

Methodological Resources

  • Characterization : Use EPA Method 506 for quantifying DMA and related adipates in environmental matrices via liquid-liquid extraction and GC-MS .
  • Safety protocols : Adhere to GHS guidelines for handling DMA (melting point: 10°C, flash point: 107°C) and mitigate explosion risks (LEL: 0.8%, UEL: 8.1%) .
  • Data repositories : Access phase-change and gas chromatography data for DMA via NIST Standard Reference Database 69 (subscription required) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.